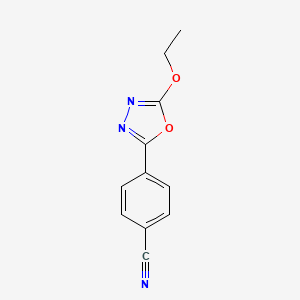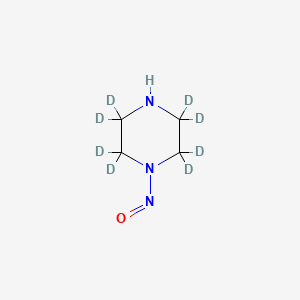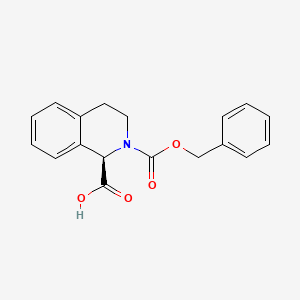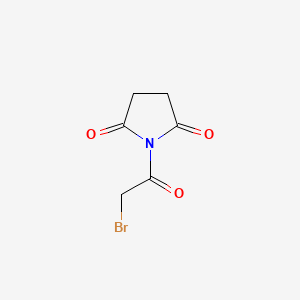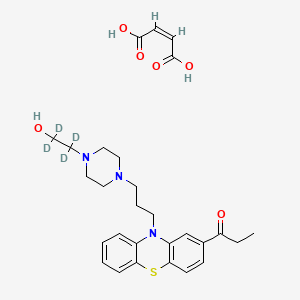
Carphenazine-d4 Dimaleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carphenazine-d4 Dimaleate is a deuterated form of Carphenazine Dimaleate, which is an antipsychotic drug used primarily in the treatment of chronic schizophrenic psychoses. The deuterated version is often used in scientific research to study the pharmacokinetics and metabolic pathways of the drug due to its stability and traceability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Carphenazine-d4 Dimaleate involves the incorporation of deuterium atoms into the Carphenazine molecule. This is typically achieved through the use of deuterated reagents and solvents during the synthesis process. The reaction conditions must be carefully controlled to ensure the selective incorporation of deuterium atoms without affecting the overall structure and activity of the compound .
Industrial Production Methods
Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents, along with advanced purification techniques to ensure the final product meets the required specifications for research and pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions
Carphenazine-d4 Dimaleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine and phenothiazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions to achieve selective substitution.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives that retain the core structure of Carphenazine .
Applications De Recherche Scientifique
Carphenazine-d4 Dimaleate is widely used in scientific research for several purposes:
Pharmacokinetic Studies: The deuterated form allows for precise tracking of the drug’s absorption, distribution, metabolism, and excretion in the body.
Metabolic Pathway Analysis: Researchers use this compound to study the metabolic pathways and identify the metabolites formed.
Drug Interaction Studies: It is used to investigate potential interactions with other drugs and their impact on the pharmacokinetics of Carphenazine
Mécanisme D'action
Carphenazine-d4 Dimaleate exerts its effects by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain. This action helps to reduce the symptoms of schizophrenia by modulating the release of hypothalamic and hypophyseal hormones. The compound also affects the reticular activating system, influencing basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorpromazine: Another phenothiazine antipsychotic with similar therapeutic uses.
Fluphenazine: A phenothiazine derivative with a similar mechanism of action.
Thioridazine: Another antipsychotic in the phenothiazine class with comparable effects
Uniqueness
Carphenazine-d4 Dimaleate is unique due to its deuterated form, which provides enhanced stability and traceability in pharmacokinetic and metabolic studies. This makes it particularly valuable in scientific research compared to its non-deuterated counterparts .
Propriétés
IUPAC Name |
(Z)-but-2-enedioic acid;1-[10-[3-[4-(1,1,2,2-tetradeuterio-2-hydroxyethyl)piperazin-1-yl]propyl]phenothiazin-2-yl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O2S.C4H4O4/c1-2-22(29)19-8-9-24-21(18-19)27(20-6-3-4-7-23(20)30-24)11-5-10-25-12-14-26(15-13-25)16-17-28;5-3(6)1-2-4(7)8/h3-4,6-9,18,28H,2,5,10-17H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/i16D2,17D2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYMISSXVDTVFZ-ZAKGLPAYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)CCO.C(=CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)N1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(=O)CC.C(=C\C(=O)O)\C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35N3O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

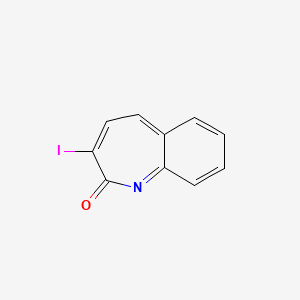
![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[4-[3-(naphthalene-1-carbonyl)indol-1-yl]butoxy]oxane-2-carboxylic acid](/img/structure/B590106.png)
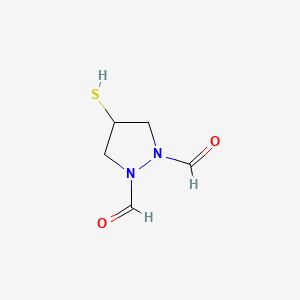
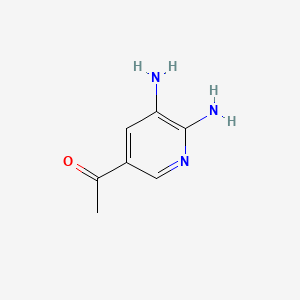

![[4-hydroxy-1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B590111.png)
